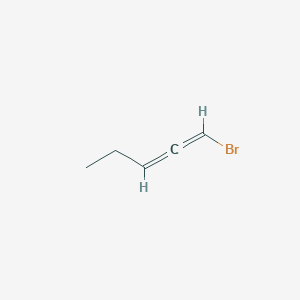![molecular formula C19H16F3N3O B2893768 4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile CAS No. 478046-82-1](/img/structure/B2893768.png)
4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzoyl group, a piperazine ring, and a benzenecarbonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzoyl chloride from 4-(Trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux conditions.
Piperazine Derivatization: The benzoyl chloride is then reacted with piperazine to form 4-(4-(Trifluoromethyl)benzoyl)piperazine. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Final Coupling: The final step involves the coupling of 4-(4-(Trifluoromethyl)benzoyl)piperazine with 4-cyanobenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and piperazine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The benzenecarbonitrile moiety may also play a role in binding to specific proteins, influencing their function and signaling pathways.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the piperazine and benzenecarbonitrile moieties.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group and benzoyl structure but lacks the piperazine and nitrile functionalities.
4-(Trifluoromethyl)benzoylpiperazine: Similar structure but without the benzenecarbonitrile group.
Uniqueness
4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring and benzenecarbonitrile moiety provide specific interaction sites for biological targets, making it a versatile compound in various research applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
属性
IUPAC Name |
4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)16-5-3-15(4-6-16)18(26)25-11-9-24(10-12-25)17-7-1-14(13-23)2-8-17/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCIUTYEVVSPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
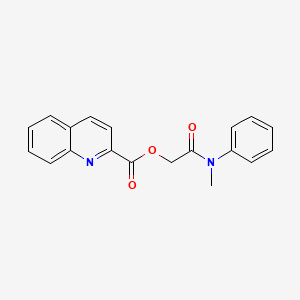
![2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2893686.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2893687.png)
![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)
![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)
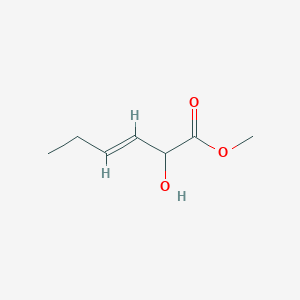
![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)
![3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893696.png)
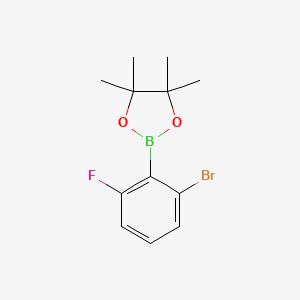
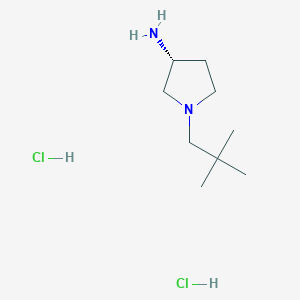
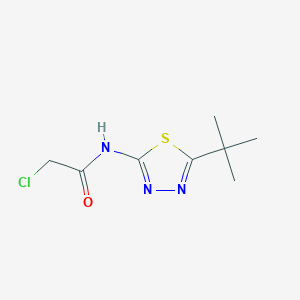
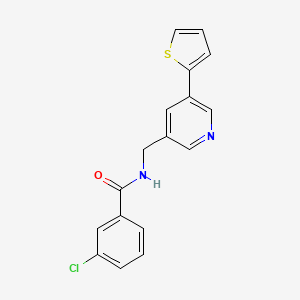
![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)
